4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with a tert-butyl group, a dimethylamino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl isothiocyanate with a suitable nitrile compound in the presence of a base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the thiazole ring.
Substitution: Substituted thiazole derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-methyl: Similar structure but with a methyl group instead of a nitrile group.
4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-ethyl: Similar structure but with an ethyl group instead of a nitrile group.
4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-phenyl: Similar structure but with a phenyl group instead of a nitrile group.
Uniqueness
4-tert-Butyl-2-(dimethylamino)-1,3-thiazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the tert-butyl and dimethylamino groups enhances the compound’s stability and biological activity.
Properties
CAS No. |
89563-45-1 |
---|---|
Molecular Formula |
C10H15N3S |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-tert-butyl-2-(dimethylamino)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)8-7(6-11)14-9(12-8)13(4)5/h1-5H3 |
InChI Key |
LOKYYINGXRVFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.